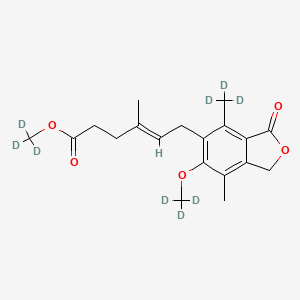
6-O-Methyl Mycophenolic Acid Methyl Ester-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-O-Methyl Mycophenolic Acid Methyl Ester-d9 is a stable isotope-labeled compound derived from mycophenolic acid. This compound is used primarily in analytical method development, method validation, and quality control applications for abbreviated new drug applications and commercial production of mycophenolic acid .
Preparation Methods
The synthesis of 6-O-Methyl Mycophenolic Acid Methyl Ester-d9 involves several steps, starting from mycophenolic acid. The key steps include methylation and esterification reactions. The reaction conditions typically involve the use of methanol and a suitable catalyst under controlled temperature and pressure . Industrial production methods are similar but scaled up to accommodate larger quantities, ensuring high purity and yield .
Chemical Reactions Analysis
6-O-Methyl Mycophenolic Acid Methyl Ester-d9 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Scientific Research Applications
6-O-Methyl Mycophenolic Acid Methyl Ester-d9 has a wide range of scientific research applications:
Chemistry: It is used in the development and validation of analytical methods.
Biology: The compound is utilized in studies involving cellular pathways and molecular interactions.
Industry: The compound is used in quality control and production processes for pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-O-Methyl Mycophenolic Acid Methyl Ester-d9 involves its interaction with specific molecular targets and pathways. It primarily inhibits the replication of certain viruses by blocking key steps in their infection process. The compound activates the cellular Akt-mTOR-S6K pathway, which plays a crucial role in inhibiting viral replication .
Comparison with Similar Compounds
6-O-Methyl Mycophenolic Acid Methyl Ester-d9 is unique due to its stable isotope labeling, which enhances its utility in analytical and research applications. Similar compounds include:
Mycophenolic Acid: The parent compound used in immunosuppressive therapy.
Mycophenolic Acid Methyl Ester: A derivative with similar applications but without isotope labeling.
Other Isotope-Labeled Mycophenolic Acid Derivatives: These compounds share similar properties but may differ in their specific labeling and applications.
Properties
Molecular Formula |
C19H24O5 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
trideuteriomethyl (E)-4-methyl-6-[7-methyl-3-oxo-6-(trideuteriomethoxy)-4-(trideuteriomethyl)-1H-2-benzofuran-5-yl]hex-4-enoate |
InChI |
InChI=1S/C19H24O5/c1-11(7-9-16(20)22-4)6-8-14-12(2)17-15(10-24-19(17)21)13(3)18(14)23-5/h6H,7-10H2,1-5H3/b11-6+/i2D3,4D3,5D3 |
InChI Key |
GSCOBKMPTPIJRW-AQBQZEBZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C2C(=C(C(=C1C/C=C(\C)/CCC(=O)OC([2H])([2H])[2H])OC([2H])([2H])[2H])C)COC2=O |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


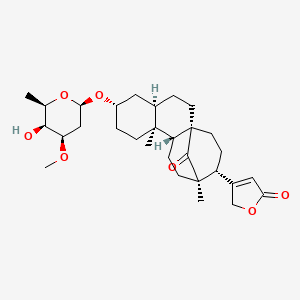
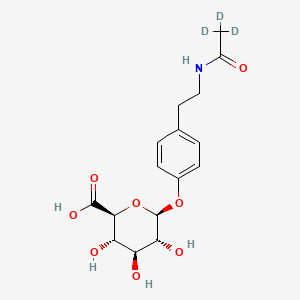
![1-N'-[3-fluoro-4-[7-[2-[2-[2-[2-[[[(2S,4R)-4-hydroxy-1-[(2S)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanoyl]pyrrolidine-2-carbonyl]amino]methyl]-5-(4-methyl-1,3-thiazol-5-yl)phenoxy]ethoxy]ethoxy]ethoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide](/img/structure/B12430306.png)
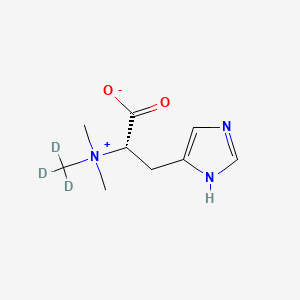
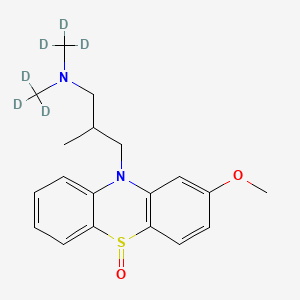
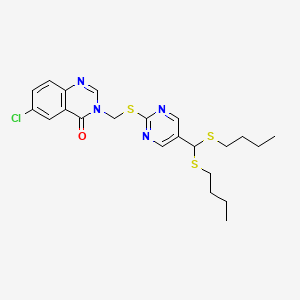
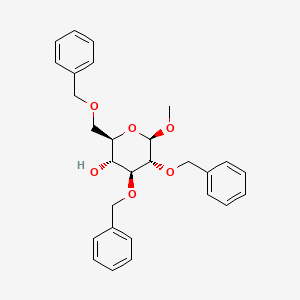
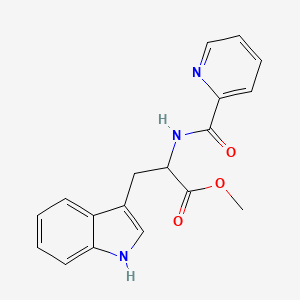
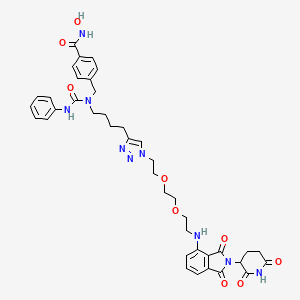
![1-{2-cyclohexyl-2-[2-(methylamino)propanamido]acetyl}-N-{2-[(6-{[1-(1-{2-cyclohexyl-2-[2-(methylamino)propanamido]acetyl}pyrrolidine-2-amido)-2,3-dihydro-1H-inden-2-yl]oxy}hexa-2,4-diyn-1-yl)oxy]-2,3-dihydro-1H-inden-1-yl}pyrrolidine-2-carboxamide](/img/structure/B12430345.png)

![Methyl 5-(acetyloxy)-2-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-1,6,9a,10a-tetramethyl-9-oxo-3,3a,4a,5,5a,6,9,9a,10,10a-decahydro-2h-cyclopenta[b]naphtho[2,3-d]furan-6-carboxylate](/img/structure/B12430364.png)
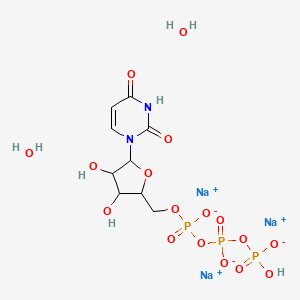
![2-{[5-(2-fluorophenoxymethyl)-1,2-oxazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12430382.png)
